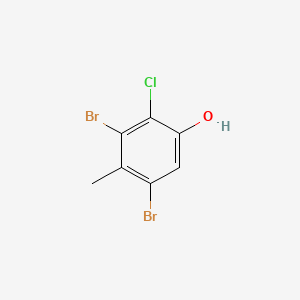
Phenol, 3,5-dibromo-2-chloro-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3,5-dibromo-2-chloro-4-methyl- is an aromatic compound with a phenolic structure It is characterized by the presence of bromine, chlorine, and methyl substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 3,5-dibromo-2-chloro-4-methyl- typically involves electrophilic aromatic substitution reactions. The starting material, phenol, undergoes bromination and chlorination under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring. The methyl group can be introduced through Friedel-Crafts alkylation.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and alkylation reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Phenol, 3,5-dibromo-2-chloro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The halogen substituents can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products: The major products formed depend on the specific reaction and conditions. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Applications De Recherche Scientifique
Phenol, 3,5-dibromo-2-chloro-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenol, 3,5-dibromo-2-chloro-4-methyl- involves interactions with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the halogen substituents can participate in halogen bonding. These interactions can affect the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Phenol, 4-chloro-3-methyl-: Similar structure but lacks the bromine substituents.
Phenol, 3,5-dibromo-4-methyl-: Similar structure but lacks the chlorine substituent.
Phenol, 2,4,6-tribromo-: Contains three bromine substituents but no chlorine or methyl groups.
Uniqueness: Phenol, 3,5-dibromo-2-chloro-4-methyl- is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
86006-44-2 |
|---|---|
Formule moléculaire |
C7H5Br2ClO |
Poids moléculaire |
300.37 g/mol |
Nom IUPAC |
3,5-dibromo-2-chloro-4-methylphenol |
InChI |
InChI=1S/C7H5Br2ClO/c1-3-4(8)2-5(11)7(10)6(3)9/h2,11H,1H3 |
Clé InChI |
QHXQIYTZTLCZAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1Br)Cl)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
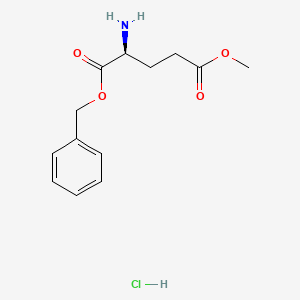
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
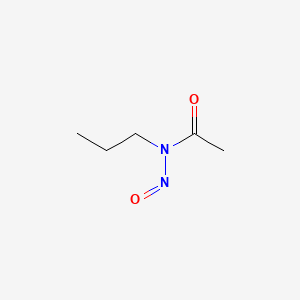
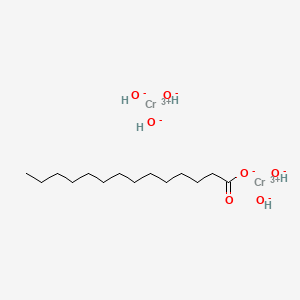
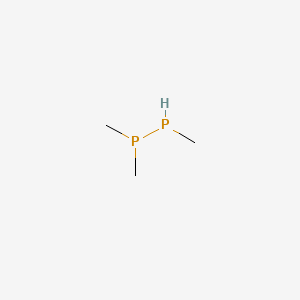
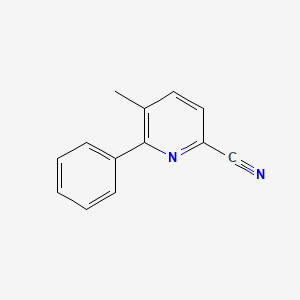
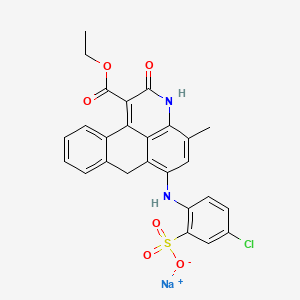
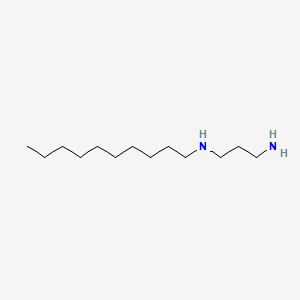
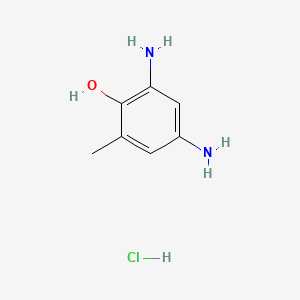

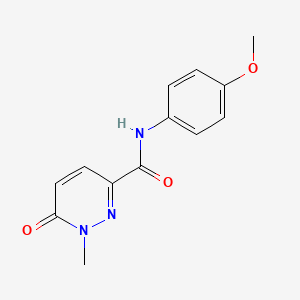

![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)
